Product packaging for 5-Oxaspiro[2.4]heptane-4,6-dione(Cat. No.:CAS No. 34299-44-0)

5-Oxaspiro[2.4]heptane-4,6-dione

Cat. No.: B2859013
CAS No.: 34299-44-0
M. Wt: 126.111
InChI Key: SKVLBFICUWJKDV-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptane-4,6-dione is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.111. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B2859013 5-Oxaspiro[2.4]heptane-4,6-dione CAS No. 34299-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-3-6(1-2-6)5(8)9-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLBFICUWJKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34299-44-0
Record name 5-oxaspiro[2.4]heptane-4,6-dione
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Contextualization of Spirocyclic Systems in Modern Chemical Synthesis

Spirocyclic systems, characterized by two rings connected at a single atom, are a fascinating class of molecules due to their rigid three-dimensional geometry. cambridgescholars.com This defined spatial arrangement is a desirable feature in molecules designed for specific biological interactions or material properties. Spirocycles are found in a diverse array of natural products, many of which exhibit significant biological activities. beilstein-journals.orgmdpi.com For instance, griseofulvin, a spirocyclic natural product from the fungus Penicillium griseofulvum, has been used as an antifungal agent. beilstein-journals.orgmdpi.com

The synthesis of these scaffolds presents a considerable challenge in modern organic chemistry, primarily due to the difficulty of constructing the required quaternary carbon center with stereochemical control. cambridgescholars.commdpi.com Despite these hurdles, numerous synthetic strategies have been developed, including alkylations, cycloadditions, and rearrangement reactions, to access these valuable structures. mdpi.com The increasing interest in spirocyclic motifs is driven by their applications in medicinal chemistry, organic optoelectronics, and materials science. cambridgescholars.commdpi.com

Historical Development and Significance of Spirocyclic Anhydrides

The concept and structure of spiro compounds were first elucidated by Adolf von Baeyer in the late 19th century. mdpi.com The first synthesis of a simple alicyclic spiro compound, spiro[3.3]heptane, followed, marking a significant step in the exploration of these unique chemical architectures. caltech.edu

Within the broader class of spirocycles, those containing a cyclic anhydride (B1165640) functional group hold particular importance. The anhydride group is a strong electrophile, rendering the molecule susceptible to nucleophilic attack and making it a potent acylating agent. nih.gov This reactivity is central to their role in both biological systems and chemical synthesis.

Naturally occurring terpene cyclic anhydrides are a testament to the significance of this structural motif. nih.gov Their biosynthesis often involves complex oxidative pathways, including rearrangements of endoperoxide intermediates to form the characteristic spiro-anhydride skeleton. nih.gov A notable example is cantharidin, a historically relevant terpene anhydride known for its broad bioactivity. nih.gov The study of these natural products has provided valuable insights into the chemical properties and potential applications of spirocyclic anhydrides.

The Unique Role of 5 Oxaspiro 2.4 Heptane 4,6 Dione As a Versatile Synthetic Intermediate

5-Oxaspiro[2.4]heptane-4,6-dione stands out as a particularly useful synthetic intermediate. Its structure combines the inherent strain of a cyclopropane (B1198618) ring with the reactivity of a cyclic anhydride (B1165640).

Synthesis: A common method for preparing this compound involves the [3+2] cycloaddition reaction of itaconic anhydride with a diazo compound like diphenyldiazomethane. researchgate.net This reaction proceeds at room temperature and can provide the spirocyclic product in a single, high-yielding step. researchgate.net Another known synthetic route starts from itaconic acid ester, which is converted to the cyclic anhydride and subsequently used. smolecule.comgoogle.com

Reactivity and Applications: The primary utility of this compound lies in its role as a precursor for more elaborate molecules. A key application is in the synthesis of leukotriene antagonists. smolecule.comgoogle.com Leukotrienes are inflammatory mediators in the body, and their antagonists are valuable in treating conditions like asthma and allergic reactions. smolecule.com

The synthesis of these antagonists often involves the selective reduction of the anhydride. smolecule.comgoogle.com For example, reduction of this compound can yield 5-Oxaspiro[2.4]heptan-6-one. google.com However, this reduction can produce a mixture of isomers, including 5-Oxaspiro[2.4]heptan-4-one, which necessitates careful control of reaction conditions or subsequent separation, posing a challenge for large-scale economic production. google.com Beyond reduction, the compound can undergo nucleophilic substitution reactions to introduce various functional groups. smolecule.com

Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₆O₃ nih.govbiosynth.com
Molecular Weight126.11 g/mol biosynth.com
CAS Number34299-44-0 biosynth.comchem-space.com
InChIKeySKVLBFICUWJKDV-UHFFFAOYSA-N uni.lu
Canonical SMILESC1CC12CC(=O)OC2=O biosynth.comuni.lu

Research Scope and Objectives Pertaining to 5 Oxaspiro 2.4 Heptane 4,6 Dione

In-depth Analysis of Systematic Nomenclature for the Spiro[2.4]heptane Framework

The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for the spiro[2.4]heptane framework, the parent hydrocarbon of this compound, provides a foundation for understanding its structure.

The prefix "spiro" indicates the presence of a spirocyclic system. cambridgescholars.compw.live Following the prefix, square brackets enclose the number of carbon atoms in each ring, excluding the spiro atom, listed in ascending order and separated by a period. nih.gov For the spiro[2.4]heptane system, the numbers in the brackets are [2.4], signifying a three-membered ring (two carbons besides the spiro atom) and a five-membered ring (four carbons besides the spiro atom). pw.livenih.gov The total number of carbon atoms in both rings determines the parent alkane name, which in this case is heptane. nih.gov

Numbering of the spiroalkane begins in the smaller ring, starting with a carbon atom adjacent to the spiro atom and proceeding around the smaller ring, then through the spiro atom, and finally around the larger ring. cambridgescholars.com

For this compound, the systematic name is derived by incorporating the modifications to the spiro[2.4]heptane framework. The "5-Oxa" prefix indicates that the carbon at position 5 is replaced by an oxygen atom. The suffix "-4,6-dione" specifies the presence of two ketone functional groups at positions 4 and 6. Therefore, the complete IUPAC name is this compound. uni.lunih.govbiosynth.com

Table 1: IUPAC Nomenclature Rules for Spiro Compounds

RuleDescriptionExample (for Spiro[2.4]heptane)
Prefix The term "spiro" is used to denote a spirocyclic compound.spiro
Ring Size The number of carbon atoms in each ring (excluding the spiro atom) is indicated in square brackets, in ascending order, separated by a period.[2.4]
Parent Alkane The total number of carbon atoms in both rings determines the parent alkane name.heptane
Numbering Numbering starts in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring.

This table provides a simplified overview of the IUPAC nomenclature rules for spiro compounds, with spiro[2.4]heptane as an illustrative example.

Stereochemical Characterization of this compound and its Isomers

Isomers of this compound can exist where the oxygen atom and the carbonyl groups are located at different positions within the spiro[2.4]heptane framework. For instance, 5-Oxaspiro[2.4]heptan-6-one and 5-Oxaspiro[2.4]heptan-4-one are known isomers with different arrangements of functional groups, which would be expected to exhibit distinct chemical and physical properties. smolecule.com

The synthesis of specific stereoisomers of related spirocyclic compounds often involves stereoselective methods, such as asymmetric catalysis, to control the configuration at the spiro center. acs.org The characterization of these isomers relies on chiroptical methods like circular dichroism (CD) spectroscopy, which is highly sensitive to the molecule's three-dimensional structure. mdpi.com

Table 2: Potential Isomers of this compound

Compound NameMolecular FormulaKey Structural Difference
This compoundC₆H₆O₃Parent compound
5-Oxaspiro[2.4]heptan-4-oneC₆H₈O₂Isomer with one less carbonyl group
5-Oxaspiro[2.4]heptan-6-oneC₆H₈O₂Isomer with one less carbonyl group
1,5-Dioxaspiro[2.4]heptaneC₅H₈O₂Related structure with an additional ether linkage

This table showcases some potential isomers and related structures of this compound, highlighting the diversity within this class of spiro compounds.

Conformational Dynamics and Energetics of the Dioxane Ring System

The five-membered ring in this compound, containing the oxygen atom and two carbonyl groups, resembles a succinic anhydride (B1165640) fused into a spiro system. The conformational analysis of such cyclic anhydrides reveals that the ring is not perfectly planar. rsc.org The inherent ring strain from the spiro-fused cyclopropane (B1198618) ring significantly influences the conformation of the larger ring.

The study of related spirocyclic systems indicates that the rigidity of the spiro junction restricts the conformational freedom of the rings. researchgate.netrsc.org This conformational rigidity is a hallmark of spiro compounds and is a key determinant of their chemical behavior and biological activity. The conformational energy surface of such molecules can be complex, with multiple low-energy conformers possible. mdpi.com Computational methods, such as density functional theory (DFT) and molecular mechanics, are powerful tools for investigating the relative energies of different conformations and the barriers to interconversion between them. mdpi.comumn.edu For cyclic anhydrides, non-planar conformations are often predicted to be the most stable. umn.edu

Computational Studies on Electronic Structure and Bonding in this compound

Computational chemistry provides valuable insights into the electronic structure and bonding of molecules like this compound. While specific computational studies on this exact molecule are not prevalent in the searched literature, studies on similar spiroketones and anhydrides offer a framework for understanding its properties. researchgate.netnih.gov

DFT calculations are commonly employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. mdpi.com These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structural validation. researchgate.net

The electronic structure of spiro compounds is of particular interest due to the through-space and through-bond interactions between the two rings. researchgate.net In this compound, the interaction between the cyclopropane ring and the dione (B5365651) system can influence the distribution of electron density and the molecular orbital energies. This, in turn, affects the molecule's reactivity and its interaction with other molecules. The presence of the electronegative oxygen atom and the electron-withdrawing carbonyl groups will significantly polarize the molecule.

Examination of Established Synthetic Routes

Synthesis from Itaconic Acid Ester Derivatives and Subsequent Cyclic Anhydride Formation

An established and frequently cited route to this compound begins with itaconic acid or its ester derivatives. smolecule.comgoogle.com Itaconic acid, an unsaturated dicarboxylic acid, can be produced from the pyrolysis of citric acid. wikipedia.org The typical synthetic sequence involves the conversion of an itaconic acid ester into a cyclic anhydride, which is identified as this compound. smolecule.com

A more direct approach involves the [3+2] cycloaddition reaction of itaconic anhydride with a diazo compound. researchgate.net For instance, the reaction of itaconic anhydride with diphenyldiazomethane at room temperature provides a one-step synthesis of a this compound derivative. researchgate.net This method is notable for its simplicity compared to multi-step syntheses. researchgate.net The reaction of itaconic anhydride itself is regioselective, with nucleophiles typically attacking at the 3-position. wikipedia.org

The resulting this compound is often not the final target molecule but an intermediate. For example, in the synthesis of leukotriene antagonists, the dione is subsequently reduced to produce 5-Oxaspiro[2.4]heptan-6-one. smolecule.comgoogle.com

Starting MaterialKey TransformationProductReference
Itaconic acid esterConversion to cyclic anhydrideThis compound smolecule.com
Itaconic anhydride[3+2] Cycloaddition with diphenyldiazomethane1,1-diphenyl-5-oxaspiro[2.4]heptane-4,6-dione researchgate.net

Multi-step Synthesis via [3-(hydroxymethyl)oxetan-3-yl]acetonitrile and Intramolecular Wurtz Cyclization

An alternative synthetic strategy has been developed, not for the dione itself, but for its reduction product, 5-Oxaspiro[2.4]heptan-6-one. This route was devised to circumvent challenges associated with the reduction of the dione. google.com The synthesis starts with [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, a compound readily obtainable from pentaerythritol (B129877) dibromide. google.com

The key steps in this process are:

Bromination : The starting nitrile is treated with hydrogen bromide to yield 4,4-bis(bromomethyl)dihydro-2-furanone. google.com

Intramolecular Wurtz Cyclization : The resulting dibromide undergoes cyclization upon treatment with zinc powder to form the cyclopropane ring, yielding 5-Oxaspiro[2.4]heptan-6-one. google.com

This method avoids the formation of the dione intermediate altogether and was specifically designed to prevent the generation of isomeric mixtures that occur during the dione's reduction. google.com However, this patented route has been criticized for its own set of challenges, including low yields in certain steps and difficult reaction conditions, which may limit its industrial applicability. google.com

PrecursorReagentsIntermediateFinal ProductReference
[3-(hydroxymethyl)oxetan-3-yl]acetonitrile1. Hydrogen Bromide4,4-bis(bromomethyl)dihydro-2-furanone5-Oxaspiro[2.4]heptan-6-one google.com
2. Zinc google.com

Critical Analysis of Current Synthetic Challenges and Limitations

Control of Regioselectivity and Isomeric Product Formation

A significant challenge in the synthesis of spirocyclic compounds is the control of regioselectivity and the formation of isomers. nih.govbohrium.com In the context of this compound, the primary issue arises during its subsequent reduction. The reduction of the dione to produce 5-Oxaspiro[2.4]heptan-6-one is not selective and yields a mixture of the desired product along with the isomeric 5-Oxaspiro[2.4]heptan-4-one. google.com

Optimization for High-Yield and Large-Scale Production

The alternative synthesis for the mono-ketone (5-Oxaspiro[2.4]heptan-6-one) via Wurtz cyclization was developed to address this, but it has its own limitations. google.com A critique of this method highlights that certain steps, such as the reaction of 2-(3-(bromomethyl)oxetan-3-yl)methanol with sodium cyanide, suffer from long reaction times and low yields (54%). google.com Furthermore, the final zinc-mediated cyclization step is reported to have a very low yield and difficult work-up, making it unsuitable for industrial-scale production and confining the method to a laboratory setting. google.com

Exploration of Novel and Emerging Synthetic Strategies

Research into the synthesis of spiro-lactones continues to produce novel and potentially more efficient methodologies. For this compound, a significant development is the one-step [3+2] cycloaddition of itaconic anhydride with diphenyldiazomethane, which directly yields the dione skeleton. researchgate.net This method represents a more atom-economical and streamlined approach compared to traditional multi-step routes. researchgate.net

Other emerging strategies for constructing similar spirocyclic frameworks include:

Base-catalyzed Dimerization : The synthesis of related 6-methylene-5-oxaspiro[2.4]heptanones has been achieved through the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones, demonstrating a novel approach to the spirocycle. rsc.org

Metal-Carbene Chemistry : The use of chromium-derived carbene complexes has been shown to be effective for the preparation of 5-oxaspiro[2.4]heptanes. thieme-connect.com

Asymmetric Catalysis : For the synthesis of chiral spiro-lactones, enantioselective methods are being developed. An example is the asymmetric bromolactonization of α-allyl carboxylic acids catalyzed by a chiral bifunctional sulfide, which produces optically active α-spiro-γ-lactones. nii.ac.jp

These novel strategies offer potential solutions to the challenges of regioselectivity, yield, and scalability, paving the way for more efficient production of this compound and its derivatives.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer elegant and efficient pathways to spirocyclic frameworks, often providing high levels of stereocontrol. While specific catalytic syntheses targeting this compound are not extensively documented in dedicated studies, principles from related spirocycle syntheses can be applied.

One established, albeit non-catalytic, route involves the cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone with zinc in an intramolecular Wurtz-type synthesis. google.com However, modern catalytic approaches aim to improve efficiency and reduce the use of stoichiometric reagents.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of various spiroheterocycles. mdpi.com For instance, NHC-catalyzed annulation reactions of enals and other precursors can generate spiro γ-butyrolactones with high enantioselectivity. mdpi.com This methodology could potentially be adapted for the synthesis of spirocyclic anhydrides.

Another relevant catalytic strategy involves the use of transition metal complexes. For example, rhodium(II) acetate (B1210297) can catalyze the [3+2]-cycloaddition of intramolecular carbonyl ylides generated from diazoamides, leading to macrocycles that incorporate spiro-indolofurans. researchgate.net Similarly, chromium-derived carbene complexes are known to be useful in preparing 5-oxaspiro[2.4]heptanes. thieme-connect.com

The table below summarizes catalytic strategies used for synthesizing related spirocyclic compounds, which could be conceptually applied to the synthesis of this compound.

Catalyst TypeReaction TypeSubstratesProduct TypeKey FindingsReference
N-Heterocyclic Carbene (NHC)[4+2] Annulationα,β-dibromoaldehydes, isatin (B1672199) derivativesSpirocyclic oxindole–dihydropyranonesEfficient construction of spirocycles. mdpi.com
N-Heterocyclic Carbene (NHC)[2+2] CycloadditionKetenes, isatinsSpirocyclic oxindole-β-lactonesGood yields (36–99%) and high enantioselectivities (83–99% ee). mdpi.com
Rhodium(II) acetate[3+2] CycloadditionAldehyde group tethered to diazoamidesMacrocycles with spiro-indolofuransSuccessful formation of complex spirocyclic structures. researchgate.net
Silver (Agfod)[2+2] Cycloaddition(Alkoxymethylene)cyclopropanes, iminesAzaspiro[2.3]hexane derivativesCatalytic activity observed with silver complexes in various solvents. thieme-connect.com
Ruthenium-BINAP complexAsymmetric HydrogenationProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateChiral alcohol intermediate for spiro-amino-γ-lactamHigh enantioselectivity (up to 98.7% ee). thieme-connect.com

Chemoenzymatic and Biocatalytic Pathways for Spirocyclic Anhydrides

Chemoenzymatic and fully biocatalytic routes are increasingly favored for their high selectivity, mild reaction conditions, and adherence to green chemistry principles. These methods are particularly advantageous for constructing chiral molecules.

The lipase-catalyzed desymmetrization of cyclic anhydrides is a known strategy, though it is less common than for diols or diesters due to the high reactivity of anhydrides which can lead to non-enzymatic side reactions. rsc.org Nevertheless, the alcoholysis of anhydrides like 3-methylglutaric anhydride using enzymes such as lipase (B570770) PS can yield monoesters with excellent yield (95–98%) and high optical purity (92–93% ee). rsc.org This principle of enzymatic desymmetrization could be a viable approach to generate chiral precursors for or from this compound.

A multi-enzymatic cascade has been developed for the synthesis of optically pure spirolactones from hydroxy-functionalized furans. nih.govacs.org This one-pot reaction combines a chloroperoxidase (CPO), an oxidase (like glucose oxidase, GOx), and an alcohol dehydrogenase to efficiently convert the furan (B31954) substrate into a spirocyclic product. nih.govacs.org The CPO, in conjunction with in situ generated hydrogen peroxide, transforms the furan into a spirocyclic ketal. nih.govacs.org This biocatalytic Achmatowicz-type oxidation demonstrates the power of enzyme cascades in creating complex spirolactones. nih.govacs.org

The table below details some biocatalytic transformations relevant to the synthesis of spirocyclic anhydrides and related lactones.

Enzyme SystemReaction TypeSubstrateProductKey FindingsReference
Lipase PSDesymmetrization (Alcoholysis)3-Methylglutaric anhydrideChiral monoesterExcellent yield (95–98%) and high optical purity (92–93% ee). rsc.org
LipasesCondensationDiols, succinic anhydrideMacrocyclic dilactonesAn efficient method for preparing macrocyclic lactones in good yields. researchgate.net
Chloroperoxidase (CPO) from Caldariomyces fumago, Glucose Oxidase (GOx)Oxygenative Ring Cleavage / Achmatowicz OxidationHydroxy-functionalized furansSpirocyclic ketalsSmooth transformation into spirocyclic products. nih.govacs.org
Enoate Reductase (ERED), Glucose Dehydrogenase (GDH)Chemoselective ReductionEnoneSaturated ketoneHigh specificity for the olefinic double bond (95% yield), avoiding overreduction. nih.govacs.org

Mechanisms of Ring-Opening Reactions of the Anhydride Moiety

The anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This process is characteristic of cyclic anhydrides and is driven by the relief of ring strain and the formation of a stable carboxylate or ester group. The reaction is typically initiated by the attack of a nucleophile on one of the carbonyl carbons.

Common nucleophiles that can initiate this ring-opening include water, alcohols, and amines, leading to the formation of dicarboxylic acids, monoesters, and monoamides, respectively. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the ring-opened product. The regioselectivity of the attack can be influenced by steric hindrance and the nature of the nucleophile.

Nucleophilic Addition and Substitution Reactions at Carbonyl Centers

The carbonyl groups within the anhydride moiety are primary sites for nucleophilic attack. These reactions can lead to either addition or substitution, depending on the nature of the nucleophile and the reaction conditions. Nucleophilic substitution reactions can be employed to introduce a variety of functional groups into the molecule. smolecule.com

Stronger nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl groups. This can potentially lead to the formation of lactols or, with subsequent reactions, more complex substituted products. These reactions expand the synthetic utility of the spiro compound as an intermediate.

Electrophilic Transformations of the Spirocyclic Ring System

The spiro-fused cyclopropane ring in this compound possesses a degree of π-character, making it susceptible to attack by strong electrophiles. Such reactions can lead to ring-opening of the cyclopropane ring, resulting in the formation of a new five-membered ring system or other rearranged products. The specific outcome is highly dependent on the electrophile used and the reaction conditions. This reactivity pathway offers a route to unique molecular scaffolds that are not readily accessible through other synthetic methods.

Reduction Chemistry of this compound

The reduction of the carbonyl groups in this compound provides a direct route to spirocyclic alcohols and lactones, which are valuable synthetic intermediates. The choice of reducing agent is crucial for controlling the extent of reduction.

Selective Reduction to Spirocyclic Alcohols

The anhydride can be selectively reduced to the corresponding diol or lactone. The use of complex metal hydrides is a common strategy for achieving this transformation. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the anhydride to a diol, while milder reagents may favor the formation of a lactone. The spirocyclic nature of the starting material is retained throughout this process, yielding valuable spirocyclic alcohol derivatives. smolecule.com

Hydrogenation and Hydride Reduction Pathways

Catalytic hydrogenation offers an alternative method for the reduction of the anhydride. Depending on the catalyst and reaction conditions (e.g., pressure and temperature), this can result in the formation of the corresponding lactone or diol.

Hydride reducing agents provide a versatile toolkit for the reduction of this compound. The specific hydride reagent used determines the reaction's outcome.

Reducing AgentProduct(s)
Sodium borohydride (B1222165) (NaBH₄)Typically reduces one carbonyl to form a lactone.
Lithium aluminum hydride (LiAlH₄)A strong reducing agent capable of reducing both carbonyls to form a diol.

Oxidation Reactions and Functionalization Strategies

While the anhydride moiety is already in a high oxidation state, the rest of the molecule can undergo oxidative transformations. Strong oxidizing agents can potentially lead to the cleavage of the cyclopropane ring. More controlled oxidation can be used to introduce new functional groups. For example, oxidation with reagents such as potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding oxo derivatives. smolecule.com

Functionalization can also be achieved through reactions that modify the initial ring-opened products derived from nucleophilic attack on the anhydride. For example, the carboxylic acid groups of the ring-opened diacid can be further derivatized into esters, amides, or other functionalities, expanding the range of accessible compounds from this spirocyclic precursor.

Pericyclic and Cycloaddition Reactions Involving the Spiro[2.4]heptane System

Pericyclic and cycloaddition reactions offer powerful tools for the construction of complex molecular architectures. The strained cyclopropane ring in the spiro[2.4]heptane system can participate in various cycloaddition reactions, often acting as a three-carbon synthon after ring-opening.

[3+2] Cycloaddition Reactions: Donor-acceptor cyclopropanes are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. In the case of this compound, the cyclopropane ring is activated by the adjacent carbonyl groups of the lactone moiety. This polarization facilitates reactions with electron-rich olefins or other partners. While direct examples with this specific molecule are scarce, the general reactivity pattern of donor-acceptor cyclopropanes suggests this as a plausible transformation.

Diels-Alder Type Reactions: Although the isolated five-membered lactone ring does not possess a conjugated diene system required for a classical Diels-Alder reaction, derivatives of the spiro[2.4]heptane skeleton containing unsaturation in the five-membered ring can act as dienes. For instance, spiro[2.4]hepta-4,6-diene derivatives readily undergo [4+2] cycloaddition reactions with dienophiles.

1,3-Dipolar Cycloadditions: The strained nature of the cyclopropane ring can also make it susceptible to reactions with 1,3-dipoles. For example, the reaction of spiro-cyclopropyl systems with azomethine ylides has been utilized to construct spiro-pyrrolidine frameworks. This suggests that this compound could potentially react with various 1,3-dipoles to yield more complex heterocyclic systems.

A summary of potential cycloaddition reactions involving the spiro[2.4]heptane core is presented below:

Reaction TypeReactant 1 (Spiro System)Reactant 2Product Type
[3+2] CycloadditionDonor-Acceptor SpirocyclopropaneAlkene/AlkyneFive-membered ring adduct
[4+2] CycloadditionSpiro[2.4]hepta-4,6-dieneDienophileBicyclic adduct
1,3-Dipolar CycloadditionSpirocyclopropane1,3-Dipole (e.g., Azomethine ylide)Spiro-heterocycle

Rearrangement Reactions and Isomerization Dynamics

The significant ring strain of the cyclopropane moiety in this compound makes it prone to various rearrangement reactions, which can be initiated thermally, photochemically, or by acid/base catalysis. These rearrangements often lead to the formation of more stable, less strained ring systems.

Vinylcyclopropane-Cyclopentene Rearrangement: While this compound itself is not a vinylcyclopropane, derivatives containing an exocyclic double bond on the cyclopropane ring would be expected to undergo this classic rearrangement to form a cyclopentene (B43876) derivative upon heating.

Acid-Catalyzed Rearrangements: The presence of the carbonyl groups can facilitate acid-catalyzed ring-opening of the cyclopropane. Protonation of a carbonyl oxygen would generate a positive charge that can be stabilized by cleavage of an adjacent cyclopropane bond, leading to a carbocationic intermediate. This intermediate can then undergo further reaction, such as nucleophilic attack or elimination, to yield a variety of products. Studies on other spiro cyclopropyl ketones have shown that acid-catalyzed ring opening occurs with cleavage of the C1-C2 bond of the cyclopropane ring. rsc.org

Thermal Rearrangements: The thermal behavior of related spiro[2.4]hepta-1,4,6-trienes has been investigated, revealing a nih.govresearchgate.net-sigmatropic rearrangement to yield bicyclo[3.2.0]hepta-1,3,6-trienes. While the dione derivative lacks the triene system, this highlights the propensity of the spiro[2.4]heptane framework to undergo thermally induced pericyclic rearrangements.

Isomerization: Isomerization of this compound could potentially lead to the formation of other isomeric structures. For example, ring-opening of the lactone followed by recyclization could lead to different ring sizes or connectivities, although this would likely require more forcing conditions.

The table below summarizes potential rearrangement and isomerization pathways for the spiro[2.4]heptane system.

Reaction TypeTriggerKey IntermediateProduct Type
Vinylcyclopropane RearrangementThermalN/A (Concerted)Cyclopentene derivative
Acid-Catalyzed Ring OpeningAcidCarbocationRing-opened product
nih.govresearchgate.net-Sigmatropic RearrangementThermalN/A (Concerted)Bicyclic system

It is important to reiterate that the reactivity discussed above is largely inferred from related systems due to a lack of specific studies on this compound. Further experimental and computational studies are necessary to fully elucidate the rich and complex chemistry of this intriguing molecule.

Applications of 5 Oxaspiro 2.4 Heptane 4,6 Dione As a Key Synthetic Building Block

A Key Building Block in the Synthesis of Complex Organic Compounds and Scaffolds

The inherent ring strain and the presence of two distinct carbonyl functionalities make 5-Oxaspiro[2.4]heptane-4,6-dione an attractive starting material for the synthesis of a variety of intricate molecular architectures. Its reactivity allows for a range of chemical transformations, leading to the formation of diverse and structurally complex organic compounds.

Forging Diverse Heterocyclic Ring Systems

The strained spirocyclic framework of this compound serves as a versatile platform for the construction of a wide array of heterocyclic systems. The dione (B5365651) functionality is amenable to reactions with various dinucleophiles, leading to the formation of new ring systems. For instance, condensation reactions with hydrazine (B178648) and its derivatives can yield pyrazole-containing spirocyclic structures. Similarly, reactions with other binucleophiles can be envisioned to produce a variety of other heterocyclic scaffolds, demonstrating the compound's utility in generating molecular diversity. The reactivity of the cyclopropane (B1198618) ring also offers further avenues for constructing complex polycyclic systems.

A Gateway to Enantioselective Synthesis of Chiral Spirocyclic Derivatives

The synthesis of enantiomerically pure spirocyclic compounds is of significant interest in medicinal chemistry due to their rigid structures and well-defined three-dimensional orientation of substituents. While direct enantioselective synthesis starting from this compound is an area of ongoing research, established asymmetric catalytic methods can be applied to its derivatives.

Modern organocatalysis, employing chiral amines or phosphoric acids, has proven effective in the enantioselective synthesis of various spirocyclic compounds. For example, the catalytic enantioselective preparation of the (S)-4-methyleneproline scaffold, a key component in the antiviral agent Ledipasvir, utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions mdpi.com. Similar strategies, involving chiral catalysts to control the stereochemical outcome of reactions involving the prochiral centers of this compound or its derivatives, hold promise for the asymmetric synthesis of novel chiral spirocyclic lactones.

Catalyst Type Reaction Potential Application to this compound
Chiral Phase-Transfer CatalystsAlkylationEnantioselective alkylation of the dione enolate.
Chiral Amines (e.g., Proline derivatives)Michael Addition, Aldol ReactionAsymmetric functionalization of the α-position to the carbonyls.
Chiral Phosphoric AcidsCyclization, Ring-openingCatalytic asymmetric ring-opening or subsequent cyclization reactions.

A Precursor in the Synthesis of Biologically Relevant Molecules

The spirocyclic core of this compound is a feature found in numerous biologically active compounds. This has led to its use as a key intermediate in the synthesis of important pharmaceutical agents and their analogs.

An Intermediate in the Production of Leukotriene Antagonists

Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. Leukotriene receptor antagonists, such as Montelukast, are a class of drugs that block the action of these mediators. A reduced form of the subject compound, 5-oxaspiro[2.4]heptan-6-one, is a crucial intermediate in the synthesis of Montelukast.

A patented synthetic route describes the conversion of 5-oxaspiro[2.4]heptan-6-one to 1-mercaptomethylcyclopropylacetic acid google.com. This key intermediate is then coupled with the aromatic core of Montelukast to complete the synthesis of the drug google.comsciforum.net. This underscores the industrial importance of spiro[2.4]heptane derivatives in the production of life-saving medications.

Analogous Synthesis of Related Spirocyclopropane Derivatives

The synthetic methodologies used to create this compound and its derivatives are analogous to those employed for the synthesis of a broader class of bioactive spirocyclopropane compounds. These compounds often exhibit a range of biological activities, including insecticidal, antifungal, and antibacterial properties.

For example, new insecticidal gem-dimethylspiro-cyclopropanes derived from pyrrolidine-2,3-dione (B1313883) have been synthesized and shown to have potent activity against various insect species nih.gov. The synthesis of these compounds often involves 1,3-dipolar cycloaddition reactions to form pyrazoline intermediates, followed by photolytic extrusion of nitrogen to yield the cyclopropane ring nih.gov. These synthetic strategies highlight the broader applicability of the chemical principles underlying the synthesis and reactivity of spirocyclopropane-containing molecules in the development of new agrochemicals and pharmaceuticals.

Spirocyclopropane Derivative Class Biological Activity Synthetic Strategy
Pyrethroids (e.g., Deltamethrin)InsecticidalCyclopropanation of alkenes nih.gov
Spirocyclopropyl OxindolesAnticancer, AntiviralMichael-initiated ring closure (MIRC), Cascade reactions
Spiro[cyclopropan-1,3′-indolin]-2′-iminesVariousReactions of diazoindolin-2-imines with ylides researchgate.net

Integration into Advanced Materials and Specialty Chemical Development

The unique chemical properties of this compound and related spiro-lactones are being explored for their potential in materials science and the development of specialty chemicals.

The strained lactone ring is susceptible to ring-opening polymerization (ROP), a process that can be used to create novel polyesters with unique properties. The incorporation of the spirocyclic unit into the polymer backbone can impart desirable characteristics such as increased thermal stability, altered solubility, and enhanced biodegradability. The development of functional polymers from renewable lactone monomers is a growing area of research, with applications in fields such as drug delivery and biodegradable plastics.

In the realm of specialty chemicals, the reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of fine chemicals. Its use in the production of the previously mentioned leukotriene antagonists and its potential as a precursor for novel agrochemicals are prime examples. The ability to introduce diverse functional groups and build complex molecular architectures from this relatively simple starting material highlights its importance in the specialty chemical industry.

Derivatization for Combinatorial Chemistry and Chemical Library Generation

The unique structural framework of this compound, featuring a strained cyclopropane ring fused to a reactive dione system, renders it an attractive scaffold for combinatorial chemistry and the generation of diverse chemical libraries. Its utility as a synthetic building block lies in the strategic derivatization of its core structure, enabling the exploration of a broad chemical space for drug discovery and materials science applications. The presence of two carbonyl groups provides multiple reaction sites for the introduction of various substituents and the construction of more complex molecular architectures.

The generation of chemical libraries from this compound can be systematically approached by leveraging well-established synthetic methodologies known to be effective for dione-containing compounds. These strategies are particularly amenable to parallel synthesis and high-throughput screening, which are hallmarks of combinatorial chemistry.

Key Derivatization Strategies:

Knoevenagel Condensation: The active methylene (B1212753) protons adjacent to the carbonyl groups in the five-membered ring can readily participate in Knoevenagel condensations with a wide array of aldehydes and ketones. This reaction allows for the introduction of diverse aromatic, heteroaromatic, and aliphatic side chains, leading to a library of derivatives with varying steric and electronic properties. The resulting α,β-unsaturated carbonyl systems can serve as Michael acceptors for further functionalization.

Multi-component Reactions (MCRs): this compound is a prime candidate for use in multi-component reactions, which are highly efficient for generating molecular complexity in a single step. For instance, a three-component reaction with an amine and an isatin (B1672199) could lead to the formation of novel spiro-oxindole derivatives, a privileged scaffold in medicinal chemistry. The versatility of MCRs allows for the rapid assembly of a large number of distinct products by simply varying the individual components.

Reductive Amination: The carbonyl groups can undergo reductive amination with a diverse set of primary and secondary amines in the presence of a suitable reducing agent. This reaction provides a straightforward method for incorporating a wide range of nitrogen-containing functionalities, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.

Synthesis of Fused Heterocycles: The dione functionality can serve as a precursor for the construction of fused heterocyclic rings. Reactions with various binucleophiles, such as hydrazines, hydroxylamine, and ureas, can yield a variety of fused pyrazole, isoxazole, and pyrimidine (B1678525) derivatives, respectively. This approach dramatically increases the structural diversity of the chemical library.

Illustrative Derivatization Schemes for Library Generation:

The following interactive data tables showcase hypothetical derivatization schemes for generating a chemical library based on the this compound scaffold.

Table 1: Knoevenagel Condensation Derivatives

Aldehyde/Ketone Reactant Catalyst Resulting Derivative Structure (General)
Aromatic Aldehydes (e.g., Benzaldehyde) Piperidine/Acetic Acid Arylidene-5-oxaspiro[2.4]heptane-4,6-dione
Heteroaromatic Aldehydes (e.g., Pyridine-4-carboxaldehyde) Pyrrolidine Heteroarylidene-5-oxaspiro[2.4]heptane-4,6-dione

Table 2: Multi-component Reaction (MCR) Products

Component 1 Component 2 Component 3 Reaction Type Resulting Library Scaffold
This compound Arylamine Isatin Three-component condensation Spiro[dihydropyridine-oxindole] derivatives

Table 3: Reductive Amination Library

Amine Reactant Reducing Agent Resulting Derivative (General)
Primary Amines (e.g., Benzylamine) Sodium triacetoxyborohydride N-Substituted amino-5-oxaspiro[2.4]heptan-4-one
Secondary Amines (e.g., Morpholine) Sodium cyanoborohydride N,N-Disubstituted amino-5-oxaspiro[2.4]heptan-4-one

The systematic application of these derivatization strategies allows for the creation of extensive and diverse chemical libraries centered around the this compound core. The resulting compounds can then be screened for a wide range of biological activities, facilitating the discovery of new lead compounds for drug development.

Theoretical and Computational Investigations of 5 Oxaspiro 2.4 Heptane 4,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reaction Energies

Furthermore, quantum chemical calculations are instrumental in determining the reaction energies associated with the chemical transformations of 5-Oxaspiro[2.4]heptane-4,6-dione. For instance, the energetics of its synthesis from itaconic acid ester or its reduction to form 5-Oxaspiro[2.4]heptan-6-one could be modeled to understand the thermodynamic feasibility of these processes. smolecule.comgoogle.com

A hypothetical data table for calculated thermodynamic properties might look like this:

PropertyCalculated Value (Hartree)
Ground State EnergyData not available
HOMO EnergyData not available
LUMO EnergyData not available
Dipole MomentData not available

Mechanistic Pathway Elucidation through Transition State Theory

The elucidation of reaction mechanisms involving this compound would be greatly enhanced by the application of Transition State Theory combined with computational methods. This approach allows for the identification and characterization of transition state structures, which are the high-energy intermediates that connect reactants to products. By calculating the energy barriers (activation energies) for different potential reaction pathways, a more complete understanding of the reaction kinetics can be achieved.

For example, in the synthesis of 5-Oxaspiro[2.4]heptan-6-one from the reduction of this compound, computational studies could map out the potential energy surface of the reaction, identifying the most likely mechanistic steps. google.com

A representative data table for a hypothetical reaction pathway analysis could be:

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)
Step 1This compound + Reducing AgentTS1Intermediate 1Data not available
Step 2Intermediate 1TS25-Oxaspiro[2.4]heptan-6-oneData not available

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, MS)

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data. While experimental spectra provide valuable structural information, computational predictions can aid in the assignment of signals and provide a deeper understanding of the molecule's structure and bonding.

For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies and intensities, and Mass Spectrometry (MS) fragmentation patterns. These predictions, when compared with experimental data, can confirm the structure of the molecule and provide insights into its conformational preferences. PubChem provides predicted collision cross-section values for various adducts of the molecule based on computational methods. uni.lunih.gov

Below are examples of how predicted spectroscopic data could be presented:

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
CH₂ (cyclopropane) Data not available

Predicted IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O stretch (anhydride) Data not available

Predicted Mass Spectrometry Fragmentation

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 127.03897 122.5
[M+Na]⁺ 149.02091 133.8
[M-H]⁻ 125.02441 130.4
[M+NH₄]⁺ 144.06551 142.5
[M+K]⁺ 164.99485 133.7
[M+H-H₂O]⁺ 109.02895 118.6
[M+HCOO]⁻ 171.02989 145.2
[M+CH₃COO]⁻ 185.04554 170.8
[M+Na-2H]⁻ 147.00636 130.4
[M]⁺ 126.03114 125.4
[M]⁻ 126.03224 125.4

(Data from PubChemLite) uni.lu

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of a molecule over time. For a flexible molecule like this compound, MD simulations could reveal the different low-energy conformations that the molecule can adopt and the transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, which is relevant to its role as an intermediate for leukotriene antagonists. smolecule.com

A typical output from an MD simulation analysis would include a Ramachandran-like plot for key dihedral angles or a table summarizing the most populated conformational clusters.

Conformational ClusterPopulation (%)Average Energy (kcal/mol)
Cluster 1Data not availableData not available
Cluster 2Data not availableData not available
Cluster 3Data not availableData not available

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSAR studies on this compound and its derivatives have been found, such an investigation could be highly valuable.

By synthesizing and testing a series of derivatives of this compound with varying substituents, and then calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), a QSAR model could be developed. This model could then be used to predict the reactivity or biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent leukotriene antagonists or other bioactive molecules.

An example of a QSAR data table is provided below:

DerivativeSubstituentLog(Reactivity)Electronic Descriptor (e.g., Hammett constant)Steric Descriptor (e.g., Taft's Es)
1HData not availableData not availableData not available
2CH₃Data not availableData not availableData not available
3ClData not availableData not availableData not available

Advanced Analytical and Spectroscopic Characterization of 5 Oxaspiro 2.4 Heptane 4,6 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Oxaspiro[2.4]heptane-4,6-dione and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of the parent compound, the protons on the cyclopropane (B1198618) ring are expected to appear as a complex multiplet in the upfield region, typically between δ 1.0 and 2.0 ppm. The diastereotopic nature of the methylene (B1212753) protons in the succinic anhydride (B1165640) ring would likely result in distinct signals, further split by geminal and vicinal coupling.

The ¹³C NMR spectrum is equally informative. The spiro carbon, being a quaternary center, would exhibit a characteristic chemical shift. wikipedia.org The carbonyl carbons of the anhydride group are expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The chemical shifts of the cyclopropyl (B3062369) carbons are particularly sensitive to the size of the other spiro-fused ring and tend to be deshielded as the size of the adjacent ring increases. uu.nl For instance, in related dispirocyclopropane systems, the chemical shifts of the cyclopropyl ring carbons are observed between δ 28.4 and 29.7 ppm. uu.nl

For derivatives, the introduction of substituents will induce predictable shifts in the NMR signals. For example, the synthesis of spiro-cyclopropane derivatives containing multiple chiral centers has been reported, with their structures confirmed by ¹H and ¹³C NMR, among other techniques. researchgate.net The specific chemical shifts and coupling constants are crucial for determining the relative stereochemistry of these complex molecules.

Table 1: Representative NMR Data for Spirocyclic Compounds

Compound ClassNucleusTypical Chemical Shift (δ, ppm)Notes
Spirocyclopropanes¹³C28 - 42Chemical shift is sensitive to the size of the other spiro-fused ring. uu.nl
Carbonyls (Anhydride)¹³C165 - 175Downfield shift due to the electronegative oxygen atoms.
Cyclopropane Protons¹H1.0 - 2.0Complex splitting patterns are common due to rigid structure.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound and its derivatives, providing a precise mass measurement with a high degree of accuracy. This technique is essential for confirming the elemental composition of newly synthesized compounds. arabjchem.org

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of such compounds. Under ESI-MS/MS conditions, the fragmentation patterns of spirocyclic compounds can be analyzed to provide further structural information. For instance, in a study of dispirocyclopiperazinium dibromides, the fragment ions [M-Br]⁺ were observed as characteristic double peaks and were often the base peaks. nih.gov The doubly charged ions [M-2Br]²⁺ were also uniquely intense for these diquaternary ammonium (B1175870) compounds. nih.gov

For this compound, fragmentation would likely initiate from the anhydride ring, which is a common fragmentation pathway for ketones and esters. libretexts.org The cleavage of the C-C bonds adjacent to the carbonyl group is a major fragmentation pathway for ketones. libretexts.org The loss of CO and CO₂ from the anhydride moiety is a probable fragmentation pathway. Subsequent fragmentation of the cyclopropane ring could also occur. The fragmentation patterns of related anthraquinones have been used to confirm their molecular framework. researchgate.net Analysis of these fragmentation pathways provides a "fingerprint" that can be used to identify and characterize the compound and its derivatives. nih.gov

Table 2: Expected HRMS Fragmentation for this compound (C₆H₆O₃)

IonProposed Structure/LossNotes
[M]⁺Molecular IonThe parent ion of the molecule.
[M-CO]⁺Loss of Carbon MonoxideA common fragmentation for cyclic anhydrides.
[M-CO₂]⁺Loss of Carbon DioxideAnother characteristic loss from the anhydride ring.
[M-C₂O₃]⁺Loss of Anhydride MoietyCleavage resulting in the cyclopropane fragment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. acs.org For this compound, these techniques can confirm the presence of the key anhydride and cyclopropane moieties. IR and Raman are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. acs.org

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anhydride group. Cyclic anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching. For succinic anhydride, these bands appear around 1780 cm⁻¹ and 1860 cm⁻¹. researchgate.net The C-O-C stretching of the anhydride ring would also produce a strong signal. The methylene (-CH₂-) groups in the molecule will show stretching vibrations around 2900-3000 cm⁻¹. rsc.org

Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for characterizing the cyclopropane ring. The ring breathing and C-C stretching vibrations of the cyclopropane ring are expected to be observable in the Raman spectrum. For related compounds, C-C stretching and ring breathing vibrations have been identified. researchgate.net For succinic anhydride, methylene stretching vibrations have been observed in the Raman spectrum. rsc.org

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Anhydride C=OAsymmetric Stretch~1860Medium-Weak
Anhydride C=OSymmetric Stretch~1780Medium-Weak
Anhydride C-O-CStretch~1200-1300Strong
Cyclopropane C-HStretch~3000-3100Strong
Cyclopropane RingBreathing/Deformation< 1000Strong

X-ray Crystallography for Solid-State Structural Analysis

In related spiro-cyclopropane structures, the bond angles within the three-membered ring are typically close to the ideal 60°. iucr.org For example, in (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, the angles in the cyclopropane ring range from 58.80(13)° to 61.67(13)°. iucr.org The analysis would also reveal the conformation of the five-membered anhydride ring, which is likely to adopt an envelope or twisted conformation. researchgate.net

Furthermore, X-ray crystallography can elucidate intermolecular interactions in the solid state, such as hydrogen bonding or other weak interactions, which can influence the crystal packing. iucr.orgnih.gov The absolute configuration of chiral derivatives can also be determined using this technique. researchgate.net

Table 4: Representative Crystallographic Data for Spirocyclic Compounds

CompoundCrystal SystemSpace GroupKey Bond Angles (°)Reference
Spiro[1-bromo-4-methoxy-5-oxa-6-oxobicyclo[3.1.0]hexane-2,2'-3'-cyclohexanoxy-4'-methoxybutyrolactone]OrthorhombicP2₁2₁2₁- researchgate.net
(1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde--Cyclopropane ring angles: 58.80 - 61.67 iucr.org
Spiro[cyclopropane-1,3'-indolin]-2'-oneOrthorhombic-Dihedral angle between rings: 87.65 nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating isomers of its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For purity analysis, a reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be appropriate for detection, given the presence of the carbonyl chromophores.

In cases where chiral derivatives are synthesized, chiral chromatography is necessary to separate the enantiomers or diastereomers. Chiral stationary phases (CSPs) in either HPLC or GC can be used for this purpose. The separation of enantiomers of spirocyclic compounds has been successfully achieved using semipreparative HPLC with a chiral stationary phase. researchgate.net The separation of stereoisomers of spirocyclic glutamic acid analogs was achieved through chromatographic methods, allowing for the isolation of pure stereoisomers. nih.gov The development of a normal phase HPLC method on a chiral column has been successful in resolving enantiomers of certain spiro compounds. researchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for both purity assessment and structural confirmation of volatile derivatives. The retention time in GC provides a measure of purity, while the mass spectrum from the MS detector helps in identifying the compound and any impurities.

Future Directions and Emerging Research Avenues for 5 Oxaspiro 2.4 Heptane 4,6 Dione

Development of Asymmetric Synthesis for Enantioenriched Spirocyclic Anhydrides

The synthesis of enantiomerically pure spirocycles is a formidable challenge in organic chemistry, yet it is crucial for accessing biologically active molecules with specific stereochemistry. nih.gov For 5-Oxaspiro[2.4]heptane-4,6-dione, the development of asymmetric synthetic routes is a key future direction. A primary strategy will likely involve the desymmetrization of a prochiral precursor, such as a corresponding dicarboxylic acid or anhydride (B1165640). Current time information in Vanderburgh County, US.researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and future research will likely focus on the use of chiral catalysts to control the stereochemical outcome of the cyclization. researchgate.netspirochem.com Chiral phosphoric acids, for instance, have shown promise in catalyzing the desymmetrization of cyclic anhydrides by promoting enantioselective ring-opening or cyclization reactions. researchgate.net The development of novel chiral catalysts, including those based on cinchona alkaloids or bifunctional thioureas, could provide high enantioselectivity in the synthesis of chiral this compound.

Table 1: Potential Asymmetric Strategies for this compound

StrategyCatalyst TypePotential PrecursorExpected Outcome
Asymmetric DesymmetrizationChiral Phosphoric Acid1,1-Cyclopropanediacetic acidEnantioenriched this compound
Kinetic ResolutionChiral Amine/AlcoholRacemic this compoundSeparation of enantiomers
Chiral Auxiliary-Mediated Synthesis(S)- or (R)-proline derivativeSubstituted cyclopropane (B1198618) precursorDiastereoselective formation of a chiral intermediate

Discovery of Novel Reaction Pathways and Efficient Catalytic Systems

The strained cyclopropane and anhydride rings in this compound suggest a rich and underexplored reaction chemistry. Future research is expected to uncover novel reaction pathways that leverage this inherent reactivity. For instance, ring-opening reactions with various nucleophiles could lead to a diverse array of functionalized cyclopropane derivatives, which are valuable building blocks in organic synthesis.

The development of efficient catalytic systems will be paramount. Palladium-catalyzed reactions, for example, have been used to synthesize other oxaspiroheptane derivatives and could be adapted for the functionalization of this compound. nih.gov Research into novel catalytic systems, including those based on other transition metals or biocatalysts, could unlock new transformations and provide access to previously inaccessible molecular architectures. The reaction of spirocyclic anhydrides with imines, known as the Castagnoli-Cushman reaction, could also be a fruitful area of exploration, potentially leading to the synthesis of novel spiro-lactams. mdpi.com

Implementation in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. beilstein-journals.org The implementation of the synthesis of this compound and its derivatives in continuous flow systems represents a significant future direction. This would enable the on-demand production of these compounds and facilitate the rapid screening of reaction conditions to optimize yields and selectivity.

Automated synthesis platforms, coupled with flow chemistry, could further accelerate the discovery of new derivatives and applications. These platforms allow for the high-throughput synthesis and screening of compound libraries, which would be invaluable for exploring the structure-activity relationships of this compound-based molecules in areas such as drug discovery. The synthesis of spirocyclic compounds has been successfully demonstrated in flow, suggesting the feasibility of this approach for the target molecule. worktribe.comdurham.ac.uksyrris.comresearchgate.net

Exploration of New Applications in Materials Science and Polymer Chemistry

While currently recognized as an intermediate for leukotriene antagonists, the potential of this compound extends to materials science and polymer chemistry. smolecule.com Spirocyclic monomers can impart unique properties to polymers, such as increased thermal stability and glass transition temperatures, due to their rigid structures. rsc.orgtandfonline.com

Future research could explore the use of this compound as a monomer in ring-opening polymerization to create novel polyesters. The resulting polymers, with their spirocyclic units integrated into the backbone, could exhibit interesting thermal and mechanical properties. Furthermore, the anhydride functionality provides a handle for further modification, allowing for the synthesis of functional polymers with tailored properties for specific applications, such as specialty plastics or drug delivery systems. The synthesis of polymers from spirocyclic monomers is an active area of research, with various spiro-lactones and spiro-carbonates being investigated. mdpi.comtsijournals.com

Computational Design of Innovative Spirocyclic Scaffolds and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in guiding future research on this compound. whiterose.ac.uk DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This understanding can aid in the prediction of reaction outcomes and the rational design of new catalytic systems.

Furthermore, computational modeling can be used to design novel spirocyclic scaffolds based on the this compound framework. By simulating the properties of virtual compounds, researchers can prioritize synthetic targets with desired characteristics, such as specific biological activities or material properties. Computational studies have been successfully employed to investigate the mechanisms of spirocycle-forming reactions and to predict the properties of the resulting molecules, highlighting the potential of this approach for the target compound. researchgate.netacs.orgpisrt.org

Q & A

Q. Key validation steps :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization or column chromatography. Structural confirmation requires X-ray crystallography (using SHELX programs ) and NMR (¹H/¹³C, COSY, and HSQC) to verify spiro connectivity and ketone positions.

Advanced: How can reaction conditions be optimized to improve cyclization yields?

Q. Variables to optimize :

  • Temperature : Lower temperatures (0–25°C) reduce side reactions like over-oxidation .
  • Catalyst loading : Titrate Lewis acids (e.g., 5–10 mol% ZnCl₂) to balance reactivity and byproduct formation .
  • Solvent polarity : Higher polarity solvents stabilize transition states but may hinder solubility; use binary solvent systems (e.g., THF:H₂O) .

Case study :
A 2025 study achieved 85% yield by combining microwave-assisted heating (60°C, 30 min) with ZnCl₂ catalysis in acetonitrile . Post-reaction quenching with NaHCO₃ minimized acid degradation.

Basic: What analytical techniques resolve structural ambiguities in 5-Oxaspiro derivatives?

  • X-ray diffraction (XRD) : Gold standard for confirming spirocyclic geometry and bond angles .
  • Mass spectrometry (HRMS) : Differentiates between isobaric spiro isomers (e.g., oxa vs. aza derivatives) .
  • Vibrational spectroscopy : IR peaks at ~1700 cm⁻¹ confirm ketone groups; Raman spectroscopy detects ring strain .

Example : A 2023 study used 2D NMR (NOESY) to distinguish between axial and equatorial substituents in a related spirodione .

Advanced: How do stability studies inform storage and handling protocols?

Q. Key findings :

  • Thermal sensitivity : Decomposes above 150°C, releasing CO and ketene gases .
  • Hydrolytic stability : Labile in aqueous basic conditions (pH > 9); store in anhydrous environments at –20°C .
  • Light sensitivity : UV exposure induces ring-opening; use amber vials for long-term storage .

Q. Mitigation strategies :

  • Stabilize via derivatization (e.g., methyl ester protection of ketones) .
  • Conduct accelerated aging studies (40°C/75% RH for 6 months) to model degradation pathways .

Basic: What biological activity screens are relevant for this compound?

  • Antimicrobial assays : Broth microdilution (MIC against C. albicans or S. aureus) .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Test against cytochrome P450 isoforms or kinases via fluorescence-based assays .

Note : Structure-activity relationship (SAR) studies often modify the spiro core’s substituents to enhance potency .

Advanced: How can computational methods predict reactivity or regioselectivity?

  • DFT calculations : Model transition states to predict preferred cyclization pathways (e.g., Baldwin’s rules for ring closure) .
  • Molecular docking : Screen against biological targets (e.g., DNA gyrase) to prioritize derivatives for synthesis .
  • Machine learning : Train models on spirocyclic reaction databases to optimize solvent/catalyst combinations .

Example : A 2022 study used Gaussian 16 to simulate nucleophilic attack trajectories on the oxirane ring, guiding synthetic modifications .

Basic: How are spectral data contradictions resolved in spirocyclic systems?

Q. Common conflicts :

  • NMR shifts : Overlapping peaks due to symmetry. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR .
  • Mass fragmentation : Isomeric byproducts may co-elute. Pair HRMS with ion mobility spectrometry (IMS) for separation .

Q. Resolution workflow :

Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw).

Validate via independent synthesis of proposed isomers .

Advanced: What strategies address low yields in multi-step syntheses?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Protecting groups : Temporarily block reactive ketones with TMSCl or Boc groups to prevent side reactions .
  • In-line analytics : Use FTIR or Raman probes for real-time monitoring .

Case study : A 2024 protocol achieved 92% purity by integrating enzymatic resolution (lipase-catalyzed esterification) post-cyclization .

Basic: What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for reactions releasing toxic gases (e.g., ketenes) .
  • First aid : For skin contact, rinse with 10% NaHCO₃; for inhalation, administer oxygen and seek medical evaluation .

Storage : Keep in sealed containers under nitrogen; label with GHS warnings (H315, H319) .

Advanced: How can spiro ring strain be exploited in functionalization?

  • Ring-opening reactions : Use nucleophiles (e.g., Grignard reagents) to generate bicyclic ethers or lactones .
  • Photocatalysis : Visible light induces [2+2] cycloadditions with alkenes, creating polycyclic frameworks .

Example : A 2025 study functionalized the spiro core with trifluoromethyl groups via Pd-catalyzed C–H activation, enhancing bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.